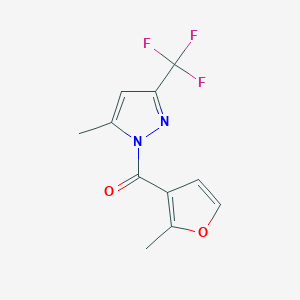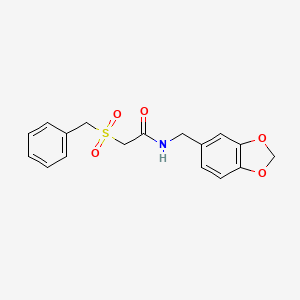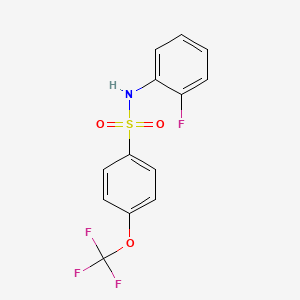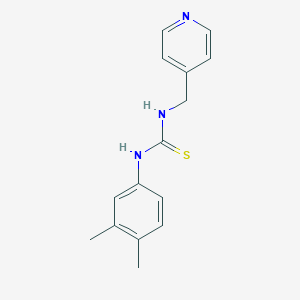![molecular formula C18H21ClN2O2 B5872470 5-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5872470.png)
5-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as OPC-14597 and is a member of the phenol family.
Mécanisme D'action
More studies are needed to understand the exact mechanism of action of 5-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol.
3. Clinical Trials: Clinical trials are needed to evaluate the safety and efficacy of 5-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol in humans.
Conclusion:
In conclusion, 5-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol is a chemical compound that has potential applications in various fields of scientific research. It has been extensively studied for its anxiolytic, antidepressant, and antipsychotic effects in animal models. The compound acts by modulating the activity of various neurotransmitter receptors in the brain. Further studies are needed to understand the exact mechanism of action and evaluate its safety and efficacy in humans.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol in lab experiments are:
1. Well-Characterized Compound: 5-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol is a well-characterized compound, and its synthesis method is well-established.
2. Wide Range of Applications: 5-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol has a wide range of applications in various fields of scientific research.
The limitations of using 5-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol in lab experiments are:
1. Limited Availability: The compound is not commercially available and needs to be synthesized in the lab, which can be time-consuming and expensive.
2. Lack of Clinical Data: There is limited clinical data available on the safety and efficacy of 5-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol.
Orientations Futures
Some of the future directions related to 5-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol are:
1. Development of Novel Therapeutics: 5-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol has the potential to be developed into novel therapeutics for the treatment of various psychiatric disorders.
2. Further Studies on
Méthodes De Synthèse
The synthesis of 5-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol involves the reaction of 3-chlorophenylpiperazine with 2-methoxyphenol in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization. The yield of the product is typically around 70%.
Applications De Recherche Scientifique
5-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol has been extensively studied for its potential applications in various fields of scientific research. Some of the significant research applications of this compound are:
1. Treatment of Anxiety Disorders: 5-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol has been shown to have anxiolytic effects in animal models. It acts by modulating the activity of GABA receptors, which are responsible for regulating anxiety.
2. Treatment of Depression: Studies have shown that 5-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol has antidepressant effects in animal models. It acts by increasing the levels of neurotransmitters such as serotonin and norepinephrine in the brain.
3. Treatment of Schizophrenia: 5-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol has been shown to have antipsychotic effects in animal models. It acts by blocking the activity of dopamine receptors, which are responsible for the symptoms of schizophrenia.
Propriétés
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-23-18-6-5-14(11-17(18)22)13-20-7-9-21(10-8-20)16-4-2-3-15(19)12-16/h2-6,11-12,22H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNCBXJNAQWSAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4,5-dimethyl-2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5872405.png)

![[1]benzofuro[2,3-b]quinoxaline](/img/structure/B5872420.png)

![(3-bromophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5872439.png)
![N-methyl-N-[4-({[(4-methylbenzyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5872450.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,5-trimethylbenzamide](/img/structure/B5872456.png)
![7-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5872477.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5872485.png)

![2-[(2-bromobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5872494.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5872500.png)
